3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one
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Overview
Description
3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a nitrophenyl group attached to an oxazole ring, which imparts distinct chemical and physical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one typically involves the nitration of 2,4-dichlorophenyl compounds. One common method involves the nitration of 2,4-dichlorophenyl-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is advantageous over traditional batch reactors as it reduces waste and improves safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl oxazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dichloro-5-nitrophenyl) Carbonate: Another compound with similar structural features but different applications.
2,4-Dichloro-5-nitrophenol: Shares the nitrophenyl group but differs in its overall structure and reactivity.
Uniqueness
3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one is unique due to its specific combination of the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O4/c10-5-2-6(11)8(13(15)16)1-4(5)7-3-9(14)17-12-7/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHACGEWPTIRGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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